1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazine
Description
Properties
IUPAC Name |
1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O3S/c1-16-22(17(2)27(24-16)19-7-5-4-6-8-19)25-11-13-26(14-12-25)31(28,29)21-15-18(23)9-10-20(21)30-3/h4-10,15H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXAZNGBWZTKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, pharmacological properties, and structure-activity relationships (SAR) based on diverse research findings.
Molecular Formula
- Molecular Formula: C19H22F N3O2S
- Molecular Weight: 373.45 g/mol
Structural Representation
The compound features a pyrazole ring connected to a piperazine moiety, with a sulfonyl group and a fluorinated methoxyphenyl substituent. This unique structure is hypothesized to influence its biological activity.
Anticancer Activity
Research indicates that compounds containing pyrazole and piperazine moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation by interfering with microtubule dynamics, akin to known chemotherapeutic agents like combretastatin A-4 (CA-4) . The target compound is anticipated to demonstrate similar mechanisms due to its structural similarities.
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds suggests that the presence of specific functional groups significantly affects biological potency. For example:
- Fluorine Substitution: The introduction of fluorine has been linked to enhanced lipophilicity and improved binding affinity to biological targets .
- Piperazine Moiety: The piperazine ring is known for its role in enhancing bioavailability and modulating receptor interactions .
Antimicrobial Properties
Preliminary studies have indicated that pyrazole derivatives possess antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
Case Studies
- Study on Antiproliferative Effects: A series of pyrazole derivatives were synthesized and tested against human cancer cell lines (SGC-7901, A549, HT-1080). The most potent compound exhibited an IC50 value in the nanomolar range, indicating strong antiproliferative effects .
- Mechanistic Insights: Molecular dynamics simulations revealed that certain pyrazole compounds interact with tubulin at the colchicine binding site, disrupting microtubule formation and leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include piperazine-sulfonamide derivatives with pyrazole or aryl substituents. Below is a comparative analysis:
*Estimated based on molecular formula.
Key Observations :
- Pyrazole vs. Thiazole/Pyridine Cores : The target compound’s pyrazole core (3,5-dimethyl substitution) may enhance metabolic stability compared to thiazole or pyridine derivatives, as methyl groups often reduce oxidative degradation .
- Substituent Effects : The 5-fluoro-2-methoxyphenyl group in the target compound likely improves lipophilicity and membrane permeability compared to bulkier groups (e.g., bromo or nitro in Compound 35) .
- Bioactivity : Piperazine-sulfonamide derivatives with electron-deficient aryl groups (e.g., nitro or chloro) show enhanced anticancer activity, as seen in thiazole derivatives (average log GI₅₀ = -5.67) . The target compound’s fluoro-methoxy substituent may balance solubility and target affinity.
Physicochemical Properties
*Estimated using fragment-based methods.
Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
